molecular formula C21H21BrN2O4 B5441415 (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-phenylimidazolidine-2,4-dione

(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-phenylimidazolidine-2,4-dione

Cat. No.: B5441415
M. Wt: 445.3 g/mol
InChI Key: OISQXUYJFABFSY-GZTJUZNOSA-N
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Description

(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-phenylimidazolidine-2,4-dione is a synthetic organic compound with a complex structure. It features a benzylidene group, a bromine atom, and a methoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-phenylimidazolidine-2,4-dione typically involves multiple steps. The initial step often includes the formation of the imidazolidine-2,4-dione core, followed by the introduction of the benzylidene group. The bromine and methoxy groups are then added through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and scalability. Catalysts like Ru/Al2O3 in toluene have been found effective in similar synthetic processes . The use of microwave-assisted synthesis can also enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves halogenation or alkylation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, it may be used to study enzyme interactions or as a probe in biochemical assays.

Medicine

The compound’s potential medicinal properties are explored for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, it can be used in the synthesis of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-phenylimidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites, altering the function of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-[3-bromo-4-(butan-2-yloxy)-5-methoxybenzylidene]-3-phenylimidazolidine-2,4-dione apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its structure allows for specific interactions with molecular targets, making it valuable in both research and industrial applications.

Properties

IUPAC Name

(5E)-5-[(3-bromo-4-butan-2-yloxy-5-methoxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O4/c1-4-13(2)28-19-16(22)10-14(12-18(19)27-3)11-17-20(25)24(21(26)23-17)15-8-6-5-7-9-15/h5-13H,4H2,1-3H3,(H,23,26)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISQXUYJFABFSY-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1Br)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1Br)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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